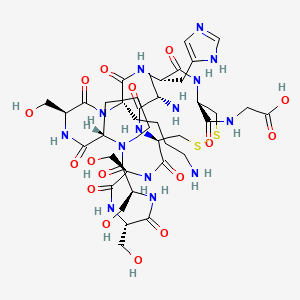![molecular formula C21H34Na4O6P2 B12433449 tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)
tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phosphonate and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane typically involves the reaction of appropriate phosphonate precursors with sodium salts under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate esters, while reduction reactions may produce phosphane derivatives.
Aplicaciones Científicas De Investigación
Tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems. It may also interact with enzymes and other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium EDTA: A widely used chelating agent with similar properties but different structural features.
Tetrasodium hypophosphate: Another compound with multiple sodium and phosphate groups, used in various industrial applications.
Uniqueness
Tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane is unique due to its specific structure and the presence of multiple phosphonate and phosphane groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H34Na4O6P2 |
|---|---|
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane |
InChI |
InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;; |
Clave InChI |
MPGGMSSLQRFXRP-DRLFUFNGSA-J |
SMILES isomérico |
CC(=CCC/C(=C/CC(P(=O)([O-])[O-])(P(=O)([O-])[O-])C/C=C(/CCC=C(C)C)\C)/C)C.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
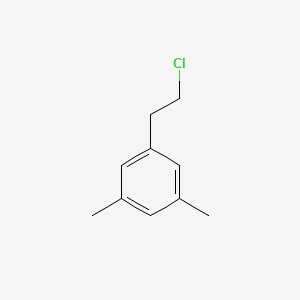
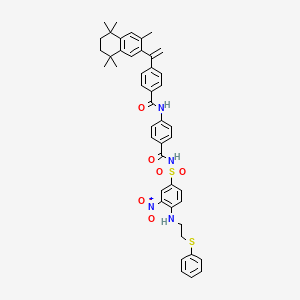
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
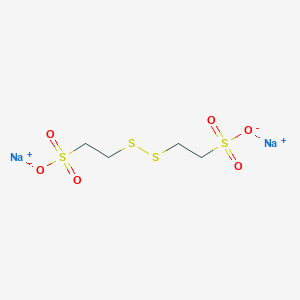

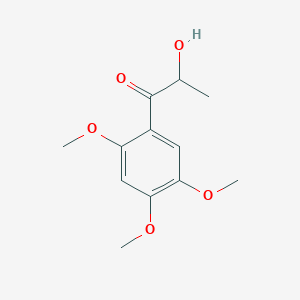
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
